molecular formula C18H16BrN3O B5094032 (E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-phenylprop-2-enamide

(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-phenylprop-2-enamide

Cat. No.: B5094032
M. Wt: 370.2 g/mol
InChI Key: YDQUKQRXAGBUJA-GXDHUFHOSA-N
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Description

(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-phenylprop-2-enamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-substituted aromatic ring, a cyano group, and an enamide linkage. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-phenylprop-2-enamide typically involves a multi-step process. One common method starts with the bromination of 4-(dimethylamino)benzaldehyde using N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The resulting 3-bromo-4-(dimethylamino)benzaldehyde is then subjected to a Knoevenagel condensation reaction with N-phenylcyanoacetamide in the presence of a base such as piperidine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-phenylprop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(dimethylamino)benzaldehyde
  • N-Phenylcyanoacetamide
  • Bis(2-ethylhexyl) terephthalate

Uniqueness

(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-phenylprop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification and optimization in various research fields .

Properties

IUPAC Name

(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O/c1-22(2)17-9-8-13(11-16(17)19)10-14(12-20)18(23)21-15-6-4-3-5-7-15/h3-11H,1-2H3,(H,21,23)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQUKQRXAGBUJA-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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